molecular formula C3H3F B14478096 3-Fluorocycloprop-1-ene CAS No. 72507-66-5

3-Fluorocycloprop-1-ene

Cat. No.: B14478096
CAS No.: 72507-66-5
M. Wt: 58.05 g/mol
InChI Key: QUZXGTYMEGIRGW-UHFFFAOYSA-N
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Description

3-Fluorocyclopropene is an organofluorine compound characterized by a three-membered cyclopropene ring with a fluorine atom attached to one of the carbon atoms. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, which make it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclopropene typically involves the fluorination of cyclopropene derivatives. One common method is the reaction of cyclopropene with a fluorinating agent such as xenon difluoride. This reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the cyclopropene ring .

Industrial Production Methods: While specific industrial production methods for 3-Fluorocyclopropene are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorocyclopropene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated cyclopropanones, cyclopropanes, and various substituted cyclopropenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluorocyclopropene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluorocyclopropene exerts its effects is primarily through its reactivity and ability to participate in various chemical reactions. The presence of the fluorine atom significantly influences the electronic properties of the cyclopropene ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in synthetic chemistry to create a wide range of fluorinated products .

Comparison with Similar Compounds

Uniqueness: 3-Fluorocyclopropene is unique due to the presence of both a fluorine atom and a double bond within the cyclopropene ring. This combination imparts distinct electronic and steric properties, making it a versatile and valuable compound in various chemical syntheses and applications .

Properties

CAS No.

72507-66-5

Molecular Formula

C3H3F

Molecular Weight

58.05 g/mol

IUPAC Name

3-fluorocyclopropene

InChI

InChI=1S/C3H3F/c4-3-1-2-3/h1-3H

InChI Key

QUZXGTYMEGIRGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC1F

Origin of Product

United States

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